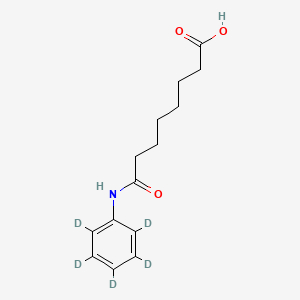

Suberanilic Acid-d5

Beschreibung

Eigenschaften

IUPAC Name |

8-oxo-8-(2,3,4,5,6-pentadeuterioanilino)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(17)18/h3-5,8-9H,1-2,6-7,10-11H2,(H,15,16)(H,17,18)/i3D,4D,5D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXDAFSGJPGLGR-YQYLVRRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)CCCCCCC(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Deuterated Sulfanilic Acid for Advanced Analytical Applications

A Note on Nomenclature: The query for "Suberanilic Acid-d5" likely refers to a deuterated form of Sulfanilic Acid. While a "Suberanilic Acid" is a distinct chemical entity, the context of deuteration for analytical standards strongly points towards the more commonly utilized Sulfanilic Acid. This guide will focus on deuterated Sulfanilic Acid, addressing the potential for different deuteration patterns (e.g., -d4 vs. -d5) and their implications.

Introduction: The Role of Deuterated Standards in Modern Drug Development

In the landscape of pharmaceutical research and development, precision and accuracy in quantitative analysis are paramount. The use of stable isotope-labeled (SIL) internal standards in liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for bioanalytical methods.[1] SIL compounds, such as deuterated Sulfanilic Acid, are chemically identical to the analyte of interest but have a greater mass due to the incorporation of heavy isotopes like deuterium (²H).[2] This subtle modification allows them to be distinguished by a mass spectrometer while ensuring they exhibit nearly identical chemical and physical behavior to the non-labeled analyte during sample preparation and analysis.[3] This guide provides a comprehensive overview of deuterated Sulfanilic Acid, its chemical properties, and its critical application as an internal standard for researchers, scientists, and drug development professionals.

Physicochemical Properties of Sulfanilic Acid and its Deuterated Analogs

Sulfanilic acid (4-aminobenzenesulfonic acid) is a crystalline solid that exists as a zwitterion, contributing to its high melting point and low solubility in organic solvents.[4] It is a key intermediate in the synthesis of sulfonamide drugs and azo dyes.[5]

The deuterated analog, for instance, Sulfanilic Acid-d4, retains the fundamental properties of the parent compound but with an increased molecular weight. The positions of deuterium substitution are critical and are typically on the aromatic ring to prevent exchange with protons from the solvent.

| Property | Sulfanilic Acid | Sulfanilic Acid-d4 | Sulfanilic Acid-d5 (Theoretical) |

| Chemical Structure | See Figure 1 | See Figure 1 | See Figure 1 |

| Molecular Formula | C₆H₇NO₃S | C₆H₃D₄NO₃S | C₆H₂D₅NO₃S |

| Molecular Weight | 173.19 g/mol [4] | 177.22 g/mol | 178.23 g/mol |

| Appearance | White to off-white crystalline powder[5] | Similar to parent compound | Similar to parent compound |

| Melting Point | ~288 °C (decomposes)[6] | Similar to parent compound | Similar to parent compound |

| Solubility in Water | 12.51 g/L[4] | Similar to parent compound | Similar to parent compound |

| CAS Number | 121-57-3[4] | e.g., 1235219-21-2 | Not Commercially Available |

Figure 1: Chemical Structures

Caption: Chemical structures of Sulfanilic Acid and its deuterated analogs.

Synthesis of Deuterated Sulfanilic Acid

The synthesis of Sulfanilic Acid is typically achieved through the sulfonation of aniline with concentrated sulfuric acid.[7] The process involves heating aniline with sulfuric acid, which initially forms aniline hydrogen sulfate. Upon further heating to high temperatures (around 180-200 °C), this intermediate rearranges to form the more stable p-aminobenzenesulfonic acid (sulfanilic acid).[8]

For the synthesis of deuterated sulfanilic acid, a deuterated aniline precursor would be used. The sulfonation reaction conditions would be similar, with careful control of temperature and reaction time to ensure the desired product is obtained with high isotopic purity.

Application as an Internal Standard in LC-MS Bioanalysis

The primary and most critical application of deuterated sulfanilic acid in a research and drug development setting is its use as an internal standard (IS) for quantitative analysis by LC-MS.[9]

The Rationale for Using a Stable Isotope-Labeled Internal Standard

An ideal internal standard should have physicochemical properties as close to the analyte as possible to compensate for variability during the analytical process.[10] This includes variations in sample extraction, potential degradation, and matrix effects in the mass spectrometer's ion source.[3] Deuterated internal standards are considered the "gold standard" because their behavior is almost identical to that of the non-labeled analyte.[11]

Key Advantages:

-

Correction for Matrix Effects: Co-elution of the deuterated IS with the analyte ensures that both experience the same degree of ion suppression or enhancement from the sample matrix, leading to a more accurate quantification.[12]

-

Improved Precision and Accuracy: By normalizing the analyte response to the IS response, variability in sample preparation and instrument performance is minimized.[2]

-

Enhanced Method Robustness: The use of a SIL-IS makes the analytical method less susceptible to day-to-day variations and differences between individual sample matrices.[13]

Experimental Protocol: Quantification of a Sulfonamide Drug in Plasma using Deuterated Sulfanilic Acid as an Internal Standard

This protocol outlines a general workflow for the use of deuterated sulfanilic acid as an internal standard for the quantification of a hypothetical sulfonamide drug in a biological matrix like human plasma.

Objective: To accurately quantify the concentration of "Drug X" in human plasma samples.

Materials:

-

Human plasma samples (control and study samples)

-

"Drug X" analytical standard

-

Deuterated Sulfanilic Acid (Internal Standard)

-

Acetonitrile (ACN), HPLC grade

-

Formic Acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Protein precipitation plates or microcentrifuge tubes

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Protocol Steps:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of "Drug X" and the deuterated sulfanilic acid IS in a suitable solvent (e.g., methanol or DMSO).

-

From the stock solutions, prepare a series of working solutions for the calibration curve and quality control (QC) samples by serial dilution.

-

Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL) in the precipitation solvent (e.g., ACN with 0.1% FA).

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the IS working solution (in ACN with 0.1% FA). The IS is added at this early stage to account for variability in the entire sample preparation process.

-

Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A gradient elution program designed to separate "Drug X" and the IS from matrix components.

-

Flow Rate: A typical analytical flow rate (e.g., 0.4 mL/min).

-

Injection Volume: 5-10 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive or negative electrospray ionization (ESI), optimized for "Drug X" and the IS.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the optimal precursor-to-product ion transitions for both "Drug X" and the deuterated sulfanilic acid IS. For example:

-

"Drug X": m/z [M+H]⁺ → fragment ion

-

Deuterated Sulfanilic Acid: m/z [M+H]⁺ → fragment ion

-

-

-

-

Data Processing and Quantification:

-

Integrate the peak areas for the MRM transitions of both "Drug X" and the IS.

-

Calculate the peak area ratio (analyte peak area / IS peak area).

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibrator samples.

-

Determine the concentration of "Drug X" in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Workflow Visualization

Caption: Workflow for quantitative bioanalysis using a deuterated internal standard.

Conclusion: Ensuring Data Integrity in Drug Development

Deuterated sulfanilic acid serves as an invaluable tool for researchers and scientists in the pharmaceutical industry. Its use as a stable isotope-labeled internal standard in LC-MS-based bioanalysis is a testament to the continuous drive for higher standards of data quality and integrity. By effectively compensating for the inherent variabilities of the analytical process, deuterated internal standards like sulfanilic acid-d4 enable the generation of reliable and reproducible data, which is fundamental to the successful development of new therapeutics.

References

-

Deuterated Internal Standard: Significance and symbolism. (2025, August 18). SciSpace. Retrieved from [Link]

-

Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Sulfanilic acid. (2022, November 30). Sciencemadness Wiki. Retrieved from [Link]

-

Sulfanilic acid. Wikipedia. Retrieved February 7, 2026, from [Link]

-

Sulphanilic Acid: A Versatile Molecule. (2025, July 30). Patsnap Eureka. Retrieved from [Link]

-

SULFANILIC ACID. Ataman Kimya. Retrieved February 7, 2026, from [Link]

-

Green and conventional synthesis of sulfanilic acid. (2022, September 15). Departamentul de Chimie - Universitatea din Craiova. Retrieved from [Link]

-

Sulfanilic acid. Solubility of Things. Retrieved February 7, 2026, from [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. Retrieved February 7, 2026, from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Ohmic Heating-Assisted Regioselective Sulfonation of Aniline: Synthesis of Sulfanilic Acid - Supporting Information. MDPI. Retrieved February 7, 2026, from [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]

-

A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PubMed Central. Retrieved February 7, 2026, from [Link]

-

Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ACS Publications. Retrieved February 7, 2026, from [Link]

-

Synthesis of Sufanilic Acid. (2017, October 20). Scribd. Retrieved from [Link]

-

Sulfanilic acid : Organic synthesis. (2021, March 20). YouTube. Retrieved from [Link]

-

TO SYNTHESIS SULPHANILIC ACID FROM ANILNE (SULPHONATION REACTION). Gyan Sanchay. Retrieved February 7, 2026, from [Link]

Sources

- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. waters.com [waters.com]

- 4. Sulfanilic acid - Wikipedia [en.wikipedia.org]

- 5. chemiis.com [chemiis.com]

- 6. Sulfanilic acid - Sciencemadness Wiki [sciencemadness.org]

- 7. chimie.ucv.ro [chimie.ucv.ro]

- 8. scribd.com [scribd.com]

- 9. wisdomlib.org [wisdomlib.org]

- 10. scispace.com [scispace.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Suberanilic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Deuterated Compounds in Advanced Research

In the landscape of modern chemical and pharmaceutical research, stable isotope-labeled compounds have become indispensable tools. Among these, deuterated molecules, where one or more hydrogen atoms are replaced by deuterium, offer unique advantages in mechanistic studies, pharmacokinetic analysis, and as internal standards for quantitative assays. Suberanilic Acid-d5, a deuterated analog of suberanilic acid, is a key intermediate in the synthesis of labeled bioactive molecules, particularly in the development of histone deacetylase (HDAC) inhibitors. This guide provides a comprehensive technical overview of Suberanilic Acid-d5, including its properties, synthesis, analysis, and safe handling, tailored for professionals in the field.

Core Properties of Suberanilic Acid-d5

Suberanilic Acid-d5, also known by its systematic name 8-Oxo-8-(phenylamino)octanoic Acid-d5, is a stable, isotopically labeled compound. The primary utility of the deuterium labeling lies in its ability to serve as a tracer in metabolic studies or as an internal standard in mass spectrometry-based quantification, where its mass difference from the unlabeled analog allows for precise and accurate measurements.

Physicochemical Characteristics

While specific experimental data for the deuterated form is not extensively published, the properties of its non-deuterated counterpart, suberanilic acid, provide a reliable baseline. Key properties of Suberanilic Acid-d5 are summarized in the table below, with data for the deuterated form sourced from available supplier information.

| Property | Value | Source |

| CAS Number | 1217115-53-1 | [1] |

| Molecular Formula | C₁₄H₁₄D₅NO₃ | [1] |

| Molecular Weight | 254.34 g/mol | [1] |

| Appearance | White Solid | [1] |

| Storage Conditions | 2-8°C Refrigerator | [1] |

It is important to note that the physical properties such as melting point, boiling point, and solubility are expected to be very similar to the non-deuterated suberanilic acid. However, the kinetic isotope effect, a direct consequence of the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, can lead to altered metabolic rates in biological systems.

Synthesis of Suberanilic Acid-d5: A Conceptual Workflow

The synthesis of Suberanilic Acid-d5 typically involves the reaction of a deuterated aniline species with a derivative of suberic acid. A common and effective starting material for introducing the deuterated phenylamino moiety is Aniline-d5. The following represents a logical and established synthetic approach.

Caption: Conceptual workflow for the synthesis of Suberanilic Acid-d5.

Experimental Protocol: Synthesis of Suberanilic Acid-d5

This protocol is a representative method based on established acylation reactions.

Materials:

-

Aniline-d5

-

Suberic anhydride

-

Anhydrous toluene (or another suitable aprotic solvent)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, dissolve suberic anhydride (1.0 equivalent) in anhydrous toluene.

-

Addition of Aniline-d5: To the stirred solution, add Aniline-d5 (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product, Suberanilic Acid-d5, will likely precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold toluene or hexane to remove any unreacted starting material. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Suberanilic Acid-d5 as a white solid.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the reaction of the highly reactive anhydride with water, which would lead to the formation of suberic acid and reduce the yield of the desired product.

-

Reflux Temperature: Heating the reaction mixture to reflux provides the necessary activation energy for the acylation reaction to proceed at a reasonable rate.

-

Recrystallization: This purification technique is effective for obtaining a highly pure crystalline solid product by separating it from any soluble impurities.

Analytical Characterization and Isotopic Purity Assessment

The confirmation of the structure and, critically, the isotopic purity of Suberanilic Acid-d5 requires a combination of analytical techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Caption: Analytical workflow for the characterization of Suberanilic Acid-d5.

Isotopic Purity Assessment by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the definitive technique for determining the isotopic distribution of deuterated compounds.

Methodology:

-

Sample Preparation: Prepare a dilute solution of Suberanilic Acid-d5 in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation (LC-MS):

-

Liquid Chromatography (LC): Use a reversed-phase column (e.g., C18) with a mobile phase consisting of a gradient of water and acetonitrile with a small amount of formic acid to ensure ionization.

-

Mass Spectrometry (MS): Employ an electrospray ionization (ESI) source in positive or negative ion mode. Acquire full scan mass spectra over a range that includes the molecular ions of the deuterated and any residual non-deuterated species.

-

-

Data Analysis:

-

Identify the peaks corresponding to the different isotopic species (d0 to d5).

-

The isotopic purity is calculated as the percentage of the intensity of the d5 peak relative to the sum of the intensities of all isotopic peaks (d0 to d5).

-

Structural Confirmation and Deuteration Site Verification by NMR

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is invaluable for confirming the structure and the specific locations of deuterium incorporation.

Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of Suberanilic Acid-d5 in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃).

-

¹H NMR Analysis:

-

Acquire a standard ¹H NMR spectrum.

-

The signals corresponding to the protons on the phenyl ring should be significantly diminished or absent compared to the spectrum of unlabeled suberanilic acid. The degree of deuteration can be estimated by comparing the integration of the residual proton signals to a non-deuterated internal standard or a non-deuterated portion of the molecule.

-

-

²H NMR Analysis:

-

Acquire a ²H NMR spectrum.

-

This will show signals at the chemical shifts corresponding to the positions of the deuterium atoms, providing direct evidence of their location on the phenyl ring.

-

Applications in Drug Development

Suberanilic Acid-d5 serves as a crucial intermediate in the synthesis of labeled histone deacetylase (HDAC) inhibitors, such as Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat).[1] The deuterated version of these drugs is used in several key areas:

-

Pharmacokinetic Studies: To differentiate the administered drug from its endogenously produced counterparts and to accurately track its absorption, distribution, metabolism, and excretion (ADME).

-

Metabolite Identification: To aid in the identification of drug metabolites by providing a distinct mass signature.

-

Internal Standards: As a non-radioactive, stable internal standard for the quantification of the non-labeled drug in biological matrices, which is essential for regulatory submissions.

Safety and Handling

While deuterated compounds are not radioactive, they should be handled with the same care as their non-deuterated analogs. The safety profile of Suberanilic Acid-d5 is expected to be similar to that of suberanilic acid.

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[2]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with powders to avoid inhalation.

-

Hygroscopicity: While not explicitly stated for Suberanilic Acid-d5, many deuterated compounds are hygroscopic. It is good practice to store it in a tightly sealed container in a desiccator or a controlled low-humidity environment to prevent H-D exchange with atmospheric moisture.

Spill Management:

In case of a spill, contain the material and clean it up using appropriate absorbent materials. Dispose of the waste in accordance with local regulations.

Conclusion

Suberanilic Acid-d5 is a valuable tool for researchers and professionals in drug development and related scientific fields. Its utility as an intermediate for synthesizing labeled bioactive molecules underscores the importance of understanding its properties, synthesis, and analysis. This guide provides a foundational understanding to enable its effective and safe use in the laboratory.

References

- CK Special Gases Ltd.

- Vitol.

- Johnson, T. C., et al. Direct sulfonylation of anilines mediated by visible light. RSC Publishing. (2017).

-

Pharmaffiliates. Suberanilic Acid-d5. Available from: [Link]

-

ResearchGate. MS/MS spectra of BA, HA, and l-phenylalanine-ring-D5 in the negative ionization mode. Available from: [Link]

-

Chemistry Stack Exchange. Reversible Sulfonation of Aniline?. (2017). Available from: [Link]

- Google Patents. CN115557846B - Synthesis method of 8-aminocaprylic acid.

-

UCHEM. Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (2025). Available from: [Link]

- PubMed. Synthesis of d-labeled and unlabeled ethyl succinic anhydrides and application to quantitative analysis of peptides by isotope differential mass spectrometry. (2016).

- ChemistryViews.

- Princeton EHS.

- YouTube. UCF CHM2211 Chapter 15.

- MDPI.

- Cayman Chemical. Aniline-d5 (Aminobenzene-d5, Phenyl-d5 amine, Benzenamine-d5, CAS Number: 4165-61-1).

- Gyan Sanchay.

- CSUB.

- YouTube.

- CIIMAR.

- Sigma-Aldrich.

- PMC. Synthesis of 8-oxo-dGTP and its β,γ-CH2-, β, γ-CHF-, and β, γ-CF2- analogues.

- PMC. Metabolite identification of salvianolic acid A in rat using post collision-induced dissociation energy-resolved mass spectrometry. (2024).

- PMC. Squaric acid as a new chemoselective moiety for mass spectrometry-based metabolomics analysis of amines.

- Google Patents. US6916947B2 - Method of producing amino carboxylic acids.

Sources

A Deep Dive into Vorinostat and its Suberanilic Acid Metabolite: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the histone deacetylase (HDAC) inhibitor Vorinostat (suberoylanilide hydroxamic acid, SAHA) and its primary metabolite, 4-anilino-4-oxobutanoic acid, often referred to as the suberanilic acid metabolite. Designed for researchers, scientists, and drug development professionals, this document elucidates the critical differences between the parent drug and its metabolite, offering insights into their chemical properties, metabolic fate, and functional consequences.

Introduction: The Significance of Metabolite Profiling in Drug Development

Vorinostat is a potent pan-HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma (CTCL) and investigated for a range of other malignancies.[1] The therapeutic efficacy and safety profile of any drug are intrinsically linked to its metabolic pathway. Understanding the biotransformation of a parent compound into its metabolites is paramount, as these new chemical entities can exhibit distinct pharmacological and toxicological properties. This guide focuses on the key distinctions between Vorinostat and its major metabolite, 4-anilino-4-oxobutanoic acid, providing a foundational understanding for researchers in pharmacology and drug discovery.

Physicochemical Properties: A Tale of Two Molecules

The chemical structures of Vorinostat and its suberanilic acid metabolite underpin their differing biological activities. Vorinostat possesses a hydroxamic acid moiety, which is crucial for its HDAC inhibitory activity, while 4-anilino-4-oxobutanoic acid is a carboxylic acid. This fundamental difference has profound implications for their ability to interact with the zinc-containing active site of HDAC enzymes.

| Property | Vorinostat (SAHA) | 4-anilino-4-oxobutanoic acid (Suberanilic Acid Metabolite) |

| Molecular Formula | C₁₄H₂₀N₂O₃ | C₁₀H₁₁NO₃ |

| Molecular Weight | 264.32 g/mol | 193.20 g/mol |

| Functional Group | Hydroxamic Acid | Carboxylic Acid |

| CAS Number | 149647-78-9 | 102-14-7 |

The Metabolic Journey: From Active Drug to Inactive Metabolite

Vorinostat undergoes extensive metabolism in the liver, primarily through two main pathways: glucuronidation and hydrolysis followed by β-oxidation.[2] The β-oxidation pathway is responsible for the formation of 4-anilino-4-oxobutanoic acid. This metabolic process is a catabolic spiral that breaks down fatty acid molecules (and in this case, the aliphatic chain of Vorinostat) to generate acetyl-CoA.[3]

The key enzymatic steps in the β-oxidation of Vorinostat to 4-anilino-4-oxobutanoic acid are analogous to those of fatty acid metabolism and occur within the mitochondria.[3][4] These steps involve a recurring sequence of four reactions: oxidation, hydration, oxidation, and thiolysis.[4]

Figure 1: Metabolic conversion of Vorinostat to 4-anilino-4-oxobutanoic acid via β-oxidation.

A Divergence in Function: The Mechanism of Action

The primary mechanism of action for Vorinostat is the inhibition of histone deacetylases (HDACs), specifically Class I and II HDACs.[1] Its hydroxamic acid group acts as a zinc-chelating moiety, binding to the zinc ion in the active site of HDAC enzymes and blocking their catalytic activity.[1] This leads to an accumulation of acetylated histones and other proteins, ultimately resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells.[1]

Figure 2: Comparative interaction of Vorinostat and its metabolite with the HDAC active site.

Pharmacokinetic Profiles: A Study in Contrasts

Despite its lack of pharmacological activity, 4-anilino-4-oxobutanoic acid has a significantly different pharmacokinetic profile compared to Vorinostat. Notably, the systemic exposure to the metabolite is substantially higher than that of the parent drug.

| Pharmacokinetic Parameter | Vorinostat (SAHA) | 4-anilino-4-oxobutanoic acid | Reference |

| Elimination Half-life (t½) | ~2 hours | ~11 hours | [5] |

| Relative Serum Exposure (AUC) | 1x | ~13-fold higher | [2] |

This marked difference in exposure underscores the importance of evaluating the potential for off-target effects or any residual biological activity of the metabolite, even if it does not inhibit HDACs. To date, no significant off-target effects have been attributed to 4-anilino-4-oxobutanoic acid.

Experimental Protocols for the Researcher

For scientists investigating the metabolism and activity of Vorinostat, the following protocols provide a validated starting point for laboratory analysis.

Synthesis of 4-anilino-4-oxobutanoic acid (N-Phenylsuccinamic Acid)

This protocol describes a straightforward method for the synthesis of the suberanilic acid metabolite.[6]

Materials:

-

Succinic anhydride

-

Aniline

-

Benzene (or a suitable alternative solvent)

Procedure:

-

Dissolve 10 grams of succinic anhydride in 30 ml of warm benzene.

-

In a separate flask, prepare a solution of 9 ml of aniline in 50 ml of benzene.

-

Heat the succinic anhydride solution and add the aniline solution. The reaction is rapid, and a white solid (4-anilino-4-oxobutanoic acid) will precipitate.

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold benzene to remove any unreacted starting materials.

-

Dry the product. For further purification, the crude product can be recrystallized from benzene or another suitable solvent.

HPLC Method for Simultaneous Quantification of Vorinostat and 4-anilino-4-oxobutanoic acid

This method is adapted from established protocols for the analysis of Vorinostat and its metabolites in biological matrices.[7][8]

Instrumentation and Columns:

-

A High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.

-

A C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3 µm particle size) is suitable.[7]

Mobile Phase and Gradient:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

A gradient elution is typically required for optimal separation. A starting condition of ~30% B, ramping up to ~90% B over several minutes, followed by a re-equilibration step is a good starting point for method development.

Sample Preparation (from Plasma/Serum):

-

To a 100 µL aliquot of plasma or serum, add an internal standard.

-

Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition.

-

Inject a portion of the reconstituted sample onto the HPLC system.

Figure 3: General workflow for sample preparation for HPLC analysis.

Cell-Based HDAC Activity Assay

This protocol provides a general framework for assessing HDAC inhibition in a cellular context. Commercially available kits provide the necessary reagents and detailed instructions.

Principle: A cell-permeable substrate containing an acetylated lysine residue is taken up by cells. In the presence of active HDACs, the acetyl group is removed. A developer solution is then added that specifically recognizes the deacetylated substrate and generates a fluorescent signal. The intensity of the fluorescence is inversely proportional to the HDAC inhibitory activity of the test compound.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Vorinostat, 4-anilino-4-oxobutanoic acid, or a vehicle control for a predetermined time.

-

Add the cell-permeable HDAC substrate to each well and incubate according to the kit manufacturer's instructions.

-

Add the developer solution to each well.

-

Incubate to allow for the generation of the fluorescent signal.

-

Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition of HDAC activity for each compound concentration relative to the vehicle control.

Pharmacological and Toxicological Implications

The significant difference in HDAC inhibitory activity between Vorinostat and its suberanilic acid metabolite has important implications. The therapeutic effect of Vorinostat is directly attributable to the parent drug. The high circulating levels and long half-life of the inactive 4-anilino-4-oxobutanoic acid metabolite suggest a low potential for contributing to the on-target efficacy of Vorinostat.

While currently considered to have a benign safety profile, the high systemic exposure of 4-anilino-4-oxobutanoic acid warrants consideration in long-term toxicological assessments. Researchers should remain mindful of the potential for this metabolite to interact with other biological targets, although no such interactions have been reported to date.

Conclusion

This technical guide has provided a detailed comparison of Vorinostat and its primary metabolite, 4-anilino-4-oxobutanoic acid. The key takeaway for researchers is the critical role of the hydroxamic acid moiety in Vorinostat for its HDAC inhibitory activity, a feature that is absent in its inactive carboxylic acid metabolite. The pronounced differences in their pharmacokinetic profiles further highlight the importance of comprehensive metabolite characterization in drug development. The provided experimental protocols offer a practical resource for scientists working in this field. A continued investigation into the potential for off-target effects of drug metabolites, even those deemed "inactive," is a prudent aspect of modern pharmacological research.

References

-

Bubna, A. K. (2015). Vorinostat—An Overview. Indian Journal of Dermatology, 60(4), 419. [Link]

-

Wikipedia contributors. (2024, January 29). Beta oxidation. In Wikipedia, The Free Encyclopedia. Retrieved February 9, 2026, from [Link]

-

DirtyMedicine. (2019, July 18). Fatty Acid (Beta) Oxidation [Video]. YouTube. [Link]

-

Lall, S., Chakravarty, D., & Munde, M. (2021). Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX. Journal of Medicinal Chemistry, 64(17), 13074–13084. [Link]

-

O'Dwyer, P. J., et al. (2012). Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy. British Journal of Cancer, 106(8), 1363–1371. [Link]

-

PrepChem. (n.d.). Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide). Retrieved February 9, 2026, from [Link]

-

AOCS. (2019, July 23). Fatty Acid beta-Oxidation. [Link]

-

Lall, S., Chakravarty, D., & Munde, M. (2021). Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX. bioRxiv. [Link]

-

PubChem. (n.d.). Vorinostat. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

-

Wikipedia contributors. (2024, January 29). Vorinostat. In Wikipedia, The Free Encyclopedia. Retrieved February 9, 2026, from [Link]

-

Santos, T. S., & de Paula, E. (2020). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). Molecules, 25(22), 5487. [Link]

-

Ramalingam, S., et al. (2021). Mechanistic Insights into Vorinostat as a Repositioned Modulator of TACE-Mediated TNF-α Signaling via MAPK and NFκB Pathways. International Journal of Molecular Sciences, 22(21), 11502. [Link]

-

Woyach, J. A., et al. (2009). Lack of Therapeutic Effect of the Histone Deacetylase Inhibitor Vorinostat in Patients with Metastatic Radioiodine-Refractory Thyroid Carcinoma. The Journal of Clinical Endocrinology & Metabolism, 94(1), 164-170. [Link]

-

Stubbings, J., et al. (2008). Simultaneous determination of decitabine and vorinostat (Suberoylanalide hydroxamic acid, SAHA) by liquid chromatography tandem mass spectrometry for clinical studies. Journal of Chromatography B, 870(1), 59-65. [Link]

-

Organic Syntheses. (n.d.). Phenylsuccinic acid. [Link]

-

Al-Suwayeh, S. A., et al. (2013). An LC/MS Assay for Analysis of Vorinostat in Rat Serum and Urine: Application to a Pre-Clinical Pharmacokinetic Study. Journal of Chromatographic Science, 51(9), 856-862. [Link]

-

Jack Westin. (n.d.). Oxidation Of Fatty Acids - Metabolism Of Fatty Acids And Proteins. [Link]

-

de la Cruz-López, O., et al. (2011). Histone deacetylase inhibition results in a common metabolic profile associated with HT29 differentiation. BMC Systems Biology, 5, 114. [Link]

- CN102229555A. (2011). Method for preparing N-phenyl succinimide.

-

LibreTexts Chemistry. (2022, July 4). Beta-Oxidation. [Link]

-

Zhang, Y., et al. (2020). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). Molecules, 25(22), 5487. [Link]

-

Wang, X., et al. (2013). Determination of vorinostat and its related substances by RP-HPLC. Chinese Journal of New Drugs, 22(19), 2309-2312. [Link]

-

Wen, K. Q., et al. (2012). Pharmacokinetics of vorinostat and its metabolites. Cancer Chemotherapy and Pharmacology, 70(5), 707-715. [Link]

-

Wrasidlo, W., et al. (2010). Butyrate Histone Deacetylase Inhibitors. Current Medicinal Chemistry, 17(29), 3307-3323. [Link]

-

Kinnison, J. (n.d.). Synthesis of n-Phenylsuccinimide. Prezi. [Link]

-

Li, Y., et al. (2021). 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition. Cell Death & Disease, 12(4), 389. [Link]

-

ResearchGate. (n.d.). Chemical structures of vorinostat, vorinostat glucuronide and 4-anilino-4-oxobutanoic acid. [Link]

Sources

- 1. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Beta oxidation - Wikipedia [en.wikipedia.org]

- 4. aocs.org [aocs.org]

- 5. WO2011061545A1 - Hplc method for analyzing vorinostat - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

Technical Guide: Suberanilic Acid-d5 Stable Isotope Labeled Standard

Application in the Bioanalysis of Vorinostat (SAHA) and its Metabolites

Executive Summary

This technical guide details the application of Suberanilic Acid-d5 (Suberoylanilide acid-d5) as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Vorinostat and its metabolites. Suberanilic acid is the primary hydrolysis metabolite of the histone deacetylase (HDAC) inhibitor Vorinostat (Zolinza®). Accurate quantification of this metabolite is critical for defining the pharmacokinetic (PK) profile of Vorinostat, as the hydrolysis pathway represents a major clearance mechanism.

This document outlines the physicochemical properties, LC-MS/MS method development strategies, and validation protocols required to utilize Suberanilic Acid-d5 with high scientific integrity.

Part 1: The Bioanalytical Context[1][2][3][4][5]

Metabolic Pathway & Relevance

Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) undergoes extensive metabolism in humans. The two primary metabolic pathways are:

-

Glucuronidation: Formation of Vorinostat-O-glucuronide.

-

Hydrolysis: Cleavage of the hydroxamic acid group to form Suberanilic Acid (Suberoylanilide acid). This metabolite is pharmacologically inactive but serves as a critical marker for drug clearance and hydrolytic enzyme activity. Further

-oxidation of Suberanilic acid yields 4-anilino-4-oxobutanoic acid.

The use of a deuterated standard (Suberanilic Acid-d5 ) is essential to correct for significant matrix effects observed in plasma and serum during LC-MS/MS analysis, particularly ion suppression caused by phospholipids.

Pathway Visualization

The following diagram illustrates the metabolic cascade of Vorinostat, highlighting the position of Suberanilic Acid.

Figure 1: Metabolic pathway of Vorinostat showing the formation of Suberanilic Acid via hydrolysis.

Part 2: Chemical & Physical Properties[7][8]

To ensure assay reproducibility, the internal standard must mimic the analyte's physicochemical behavior while maintaining mass spectral distinctness.

Structural Specifications

The d5 label is typically located on the phenyl ring. This placement is strategic: it avoids the acidic protons of the carboxylic acid or amide chain, which are subject to deuterium-hydrogen exchange (D/H exchange) in aqueous mobile phases.

| Property | Suberanilic Acid (Unlabeled) | Suberanilic Acid-d5 (IS) |

| CAS Registry | 149647-78-9 (Unlabeled) | N/A (Labeled variant) |

| Chemical Name | 8-oxo-8-(phenylamino)octanoic acid | 8-oxo-8-((phenyl-d5)amino)octanoic acid |

| Formula | C₁₄H₁₉NO₃ | C₁₄H₁₄D₅NO₃ |

| Molecular Weight | 249.31 g/mol | 254.34 g/mol |

| Mass Shift | - | +5.03 Da |

| pKa (Predicted) | ~4.5 (Carboxylic acid) | ~4.5 |

| LogP | 2.1 | 2.1 |

Solubility & Stability

-

Solubility: Soluble in DMSO, Methanol, and Acetonitrile. Sparingly soluble in pure water.

-

Stock Solution: Prepare 1 mg/mL stocks in DMSO or MeOH.

-

Storage: -20°C, protected from light. Stable for >12 months in solution if evaporation is prevented.

Part 3: LC-MS/MS Method Development

Mass Spectrometry Parameters

Suberanilic acid contains both a carboxylic acid (ionizable in negative mode) and an amide/aniline moiety (ionizable in positive mode). Positive Electrospray Ionization (ESI+) is generally preferred for simultaneous quantification with Vorinostat, as the parent drug ionizes strongly in positive mode.

MRM Transitions

The fragmentation pattern typically involves the cleavage of the amide bond, yielding the aniline fragment.

| Analyte | Polarity | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Origin of Fragment |

| Suberanilic Acid | ESI+ | 250.1 | 93.1 | 20-30 | Phenylamine cation (Aniline) |

| Suberanilic Acid-d5 | ESI+ | 255.1 | 98.1 | 20-30 | Phenylamine-d5 cation |

Note: Ensure the mass window for the d5 precursor (255.1) does not overlap with the M+5 isotope of the unlabeled analyte, although the natural abundance of M+5 is negligible for this molecule.

Chromatographic Conditions

To separate Suberanilic acid from the more polar glucuronide and the less polar parent Vorinostat, a C18 reverse-phase column is recommended.

-

Column: Phenomenex Luna C18(2) or Waters XBridge BEH C18 (50 x 2.1 mm, 3-5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-0.5 min: 10% B (Load)

-

0.5-3.0 min: 10%

90% B (Elution) -

3.0-4.0 min: 90% B (Wash)

-

4.0-5.0 min: 10% B (Re-equilibration)

-

Part 4: Sample Preparation Protocol

Protein Precipitation (PPT) is the recommended extraction method for high-throughput bioanalysis. It offers sufficient recovery (>85%) for Suberanilic acid while effectively removing plasma proteins.

Workflow Diagram

Figure 2: Protein precipitation workflow for the extraction of Suberanilic acid from plasma.

Step-by-Step Protocol

-

Thawing: Thaw plasma samples on ice. Vortex gently to ensure homogeneity.

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube or a 96-well plate.

-

IS Addition: Add 20 µL of Suberanilic Acid-d5 working solution (e.g., 500 ng/mL in 50% Methanol).

-

Critical Step: Vortex immediately to equilibrate the IS with the matrix before precipitation.

-

-

Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN).

-

Extraction: Vortex vigorously for 2 minutes.

-

Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Reconstitution/Dilution: Transfer 100 µL of the supernatant to a clean vial. Add 100 µL of 0.1% Formic Acid in water.

-

Why? Direct injection of pure ACN supernatant can cause peak fronting (solvent effect) on aqueous mobile phase gradients. Diluting with water improves peak shape.

-

-

Analysis: Inject 5-10 µL onto the LC-MS/MS system.

Part 5: Validation & Quality Assurance (E-E-A-T)

To establish the trustworthiness of the assay, the following validation parameters must be assessed specifically regarding the Internal Standard.

Isotopic Purity & Cross-Talk

The d5 standard must be free of d0 (unlabeled) material to avoid artificially elevating the analyte concentration.

-

Test: Inject a high concentration of Suberanilic Acid-d5 (e.g., 1000 ng/mL). Monitor the transition for the unlabeled analyte (250

93). -

Acceptance Criteria: The response in the unlabeled channel should be < 20% of the Lower Limit of Quantification (LLOQ) response.

Matrix Factor (MF)

The IS must compensate for matrix effects.

-

Calculation:

-

Requirement: The IS-normalized Matrix Factor (MF_analyte / MF_IS) must be close to 1.0 (CV < 15%). This proves that the d5-IS experiences the exact same suppression/enhancement as the analyte.

Carrier Effect

In trace analysis, the IS can act as a "carrier" to prevent adsorption of the analyte to glass/plastic surfaces. Ensure the IS concentration is at least 10-50x higher than the LLOQ of the analyte to saturate active sites.

References

-

Parise, R. A., et al. (2006).[1] "A liquid chromatography-electrospray ionization tandem mass spectrometric assay for quantitation of the histone deacetylase inhibitor, vorinostat (suberoylanilide hydroxamic acid, SAHA), and its metabolites in human serum."[1] Journal of Chromatography B.

-

Kelly, W. K., et al. (2005). "Phase I study of the histone deacetylase inhibitor vorinostat (suberoylanilide hydroxamic acid [SAHA]) in patients with advanced leukemias and myelodysplastic syndromes." Journal of Clinical Oncology.

-

FDA Clinical Pharmacology Review. (2006). "Zolinza (Vorinostat) Capsules - Clinical Pharmacology and Biopharmaceutics Review." Center for Drug Evaluation and Research.

-

Suberanilic Acid Structure & Properties. PubChem Compound Summary. National Center for Biotechnology Information. (Note: Refers to the unlabeled acid metabolite structure for verification).

Sources

The Biotransformation of Vorinostat: A Technical Guide to the Metabolic Pathway to Suberanilic Acid and its Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vorinostat (suberoylanilide hydroxamic acid, SAHA), a potent histone deacetylase (HDAC) inhibitor, is a cornerstone in the epigenetic treatment of cutaneous T-cell lymphoma (CTCL) and is under investigation for a multitude of other malignancies. A comprehensive understanding of its metabolic fate is critical for optimizing therapeutic strategies, predicting drug-drug interactions, and designing next-generation HDAC inhibitors. This guide provides a detailed examination of the primary metabolic pathway of Vorinostat, focusing on its conversion to pharmacologically inactive carboxylic acid metabolites, including 8-anilino-8-oxooctanoic acid and its subsequent β-oxidation product, 4-anilino-4-oxobutanoic acid. We will dissect the enzymatic processes governing this biotransformation, present detailed protocols for its study using in vitro systems, and provide methodologies for the analytical quantification of the parent drug and its key metabolites.

Introduction to Vorinostat: An Epigenetic Modulator

Vorinostat is a hydroxamic acid-based molecule that functions as a pan-HDAC inhibitor, targeting Class I, II, and IV histone deacetylases.[1] By chelating the zinc ion within the catalytic site of these enzymes, Vorinostat prevents the removal of acetyl groups from the lysine residues of histones and other proteins.[2] This action leads to the accumulation of acetylated histones, resulting in a more open chromatin structure that facilitates the transcription of tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in transformed cells.[3]

While efficacious, the clinical pharmacokinetics of Vorinostat are characterized by extensive metabolism. The drug is primarily eliminated through biotransformation rather than renal excretion, with less than 1% of the parent compound recovered unchanged in urine.[4][5] Two major pathways dominate its metabolism: Phase II glucuronidation of the hydroxamic acid moiety and a Phase I hydrolysis reaction, which is the focus of this guide.[5][6]

The Core Metabolic Pathway: From Hydroxamic Acid to Carboxylic Acid

The conversion of Vorinostat to its terminal carboxylic acid metabolites is a multi-step process initiated by hydrolysis, followed by sequential β-oxidation. These metabolites, notably the O-glucuronide of Vorinostat and 4-anilino-4-oxobutanoic acid, are pharmacologically inactive.[6] However, their systemic exposure can be significantly higher than that of the parent drug, underscoring the importance of this metabolic route.[6]

Step 1: Hydrolytic Cleavage of the Hydroxamic Acid Moiety

The critical initiating step in this pathway is the hydrolysis of the C-N bond in the hydroxamic acid group (-CONHOH) of Vorinostat. This reaction converts the active hydroxamic acid into its corresponding, inactive carboxylic acid, 8-anilino-8-oxooctanoic acid .

Step 2: Sequential β-Oxidation

Following the initial hydrolysis, the resultant 8-anilino-8-oxooctanoic acid enters the β-oxidation pathway. This catabolic process sequentially shortens the fatty acid chain, leading to the formation of intermediates such as 6-anilino-6-oxohexanoic acid and, most prominently, 4-anilino-4-oxobutanoic acid , which has been identified as a major metabolite in human serum.[6][7]

The overall metabolic cascade is depicted in the diagram below:

Caption: Metabolic cascade of Vorinostat via hydrolysis and β-oxidation.

Enzymology of the Hydrolysis Pathway

While early reports indicated that cytochrome P450 (CYP) enzymes play a negligible role in Vorinostat biotransformation, the specific hydrolases responsible for the initial cleavage of the hydroxamic acid have been a subject of investigation.[4][6] The conversion of an amide or hydroxamic acid to a carboxylic acid is typically catalyzed by enzymes such as amidases or carboxylesterases.[1][6][8][9]

-

Amidases: This class of hydrolases catalyzes the cleavage of amide bonds.[4][10] Their role in drug metabolism is well-established for various pharmaceutical compounds.[10]

-

Carboxylesterases (CEs): These enzymes, primarily hCE1 and hCE2 in humans, are abundant in the liver and intestine and are known to hydrolyze a wide range of esters, amides, and thioesters.[9][11] Research into the metabolism of other hydroxamic acids has identified arylesterases and carboxylesterases as the principal enzymes responsible for their hydrolysis to carboxylic acids.[12]

Given the chemical nature of Vorinostat's hydroxamic acid group, it is highly probable that hepatic carboxylesterases or other functionally similar amidases are the key drivers of its initial hydrolytic inactivation. This enzymatic action is crucial as it dictates the rate of clearance of the active drug, thereby influencing its therapeutic window and potential for toxicity.

Methodologies for Studying Vorinostat Metabolism

Investigating the metabolic pathway of Vorinostat requires robust in vitro models and sensitive analytical techniques. Below are detailed protocols that serve as a foundation for these studies.

Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol outlines a standard procedure to assess the metabolic stability of Vorinostat and identify its metabolites using a subcellular liver fraction. Human liver microsomes are a reliable and widely used model as they contain a high concentration of drug-metabolizing enzymes, including carboxylesterases.

Objective: To determine the rate of disappearance of Vorinostat and the formation of its carboxylic acid metabolites when incubated with HLM.

Materials:

-

Vorinostat

-

Pooled Human Liver Microsomes (e.g., from a commercial supplier)

-

0.1 M Phosphate Buffer (pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN), ice-cold

-

Internal Standard (IS) for LC-MS/MS analysis (e.g., deuterated Vorinostat)

-

Incubator or water bath at 37°C

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Vorinostat (e.g., 1 mM in DMSO).

-

Thaw the human liver microsomes on ice immediately before use. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[13]

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation Setup:

-

In a microcentrifuge tube, combine the diluted HLM suspension and phosphate buffer.

-

Add the Vorinostat stock solution to achieve a final substrate concentration of 1 µM.[13][14] The final DMSO concentration should be kept low (e.g., <0.2%) to avoid inhibiting enzyme activity.[15]

-

Causality Check: A low substrate concentration (e.g., 1 µM) is typically used in initial stability screens to ensure the concentration is below the Michaelis constant (Km) of the metabolizing enzymes, allowing for the determination of first-order kinetics.[14]

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

-

-

Initiation and Sampling:

-

Initiate the metabolic reaction by adding the NADPH regenerating system.[13]

-

Control Group: Prepare a parallel incubation without the NADPH regenerating system (replace with buffer) to assess for any non-NADPH-dependent metabolism (e.g., hydrolysis by esterases that do not require NADPH as a cofactor).[13]

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[14]

-

-

Reaction Termination and Sample Preparation:

-

Immediately terminate the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with the internal standard.[14]

-

Causality Check: Ice-cold acetonitrile serves two purposes: it precipitates the microsomal proteins, effectively stopping all enzymatic reactions, and it solubilizes the drug and its metabolites for analysis.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

The workflow for this experiment can be visualized as follows:

Caption: Workflow for in vitro metabolism of Vorinostat using HLM.

Analytical Protocol: LC-MS/MS Quantification of Vorinostat and Metabolites

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological matrices due to its high sensitivity and specificity.

Objective: To simultaneously quantify Vorinostat, 8-anilino-8-oxooctanoic acid, and 4-anilino-4-oxobutanoic acid in samples from in vitro metabolism studies.

Instrumentation & Reagents:

-

LC-MS/MS system with an electrospray ionization (ESI) source.

-

C18 reverse-phase HPLC column (e.g., BDS Hypersil C18, 3 µm, 100 mm x 3 mm).[7]

-

Mobile Phase A: 0.5% Acetic Acid in Water.[7]

-

Mobile Phase B: 0.5% Acetic Acid in Acetonitrile.[7]

-

Analytical standards for Vorinostat and its metabolites.

Procedure:

-

Chromatographic Separation:

-

Set the column temperature (e.g., 40°C).

-

Use a gradient elution to separate the analytes. A typical gradient might be:

-

Start at 5-10% Mobile Phase B.

-

Linearly increase to 95% B over 5-7 minutes.

-

Hold at 95% B for 1-2 minutes.

-

Return to initial conditions and equilibrate for 2-3 minutes.

-

-

Causality Check: A gradient elution is necessary to effectively separate the parent drug (more hydrophobic) from its more polar carboxylic acid metabolites in a single run.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.[7][16]

-

Use Selected Reaction Monitoring (SRM) for detection. This involves monitoring a specific precursor ion-to-product ion transition for each analyte and the internal standard. This provides high specificity and reduces background noise.

-

Example SRM Transitions (to be optimized on the specific instrument):

-

Vorinostat: m/z 265.1 → [Product Ion]

-

4-anilino-4-oxobutanoic acid: m/z 208.1 → [Product Ion]

-

Internal Standard (e.g., d5-Vorinostat): m/z 270.1 → [Product Ion]

-

-

-

Quantification:

-

Generate a calibration curve by analyzing standards of known concentrations.

-

Plot the peak area ratio (analyte/internal standard) versus concentration.

-

Determine the concentration of each analyte in the experimental samples by interpolating their peak area ratios from the calibration curve.

-

Data Interpretation and Pharmacokinetic Implications

The data generated from these experiments provide critical insights:

-

Metabolic Stability: By plotting the natural logarithm of the percentage of Vorinostat remaining versus time, the half-life (t½) and intrinsic clearance (CLint) can be calculated. A short half-life indicates rapid metabolism.

-

Metabolite Formation: The appearance of 8-anilino-8-oxooctanoic acid and 4-anilino-4-oxobutanoic acid confirms the activity of the hydrolytic and β-oxidation pathways.

The rapid conversion of Vorinostat to inactive metabolites has significant pharmacokinetic consequences. It contributes to the drug's relatively short half-life of about 2 hours and necessitates specific dosing schedules to maintain therapeutic concentrations.[5] Furthermore, because the clearance is metabolically driven, factors that influence the activity of hepatic hydrolases, such as genetic polymorphisms or co-administered drugs that inhibit or induce these enzymes, could potentially alter Vorinostat exposure and impact both efficacy and safety.[9][11]

Conclusion and Future Directions

The metabolic pathway of Vorinostat to suberanilic acid derivatives via hydrolysis and β-oxidation is a primary route of elimination for this important anticancer agent. The conversion is initiated by hydrolytic enzymes, likely carboxylesterases, which transform the active hydroxamic acid into an inactive carboxylic acid, rendering the drug susceptible to further catabolism. Understanding this pathway is not merely an academic exercise; it is fundamental to the clinical application of Vorinostat. The detailed experimental and analytical protocols provided in this guide offer a robust framework for researchers to investigate these processes, aiding in the prediction of drug interactions, the interpretation of clinical data, and the rational design of future epigenetic therapies with improved metabolic stability and therapeutic profiles.

References

-

Title: Vorinostat | C14H20N2O3 | CID 5311 Source: PubChem - NIH URL: [Link]

-

Title: Amidase: Significance and symbolism Source: Wisdom Library URL: [Link]

-

Title: Vorinostat, a histone deacetylase inhibitor, enhances the response of human tumor cells to ionizing radiation through prolongation of gamma-H2AX foci Source: PubMed URL: [Link]

-

Title: vorinostat Source: Cancer Care Ontario URL: [Link]

-

Title: Carboxylesterase - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Amidase - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications Source: Molecules URL: [Link]

-

Title: The catalytic mechanism of amidase also involves nitrile hydrolysis Source: PubMed URL: [Link]

-

Title: A liquid chromatography-electrospray ionization tandem mass spectrometric assay for quantitation of the histone deacetylase inhibitor, vorinostat (suberoylanilide hydroxamicacid, SAHA), and its metabolites in human serum Source: PubMed URL: [Link]

-

Title: The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Source: Pharmacotherapy URL: [Link]

-

Title: In Vitro Drug Metabolism Studies Using Human Liver Microsomes Source: ResearchGate URL: [Link]

-

Title: An LC/MS assay for analysis of vorinostat in rat serum and urine: Application to a pre-clinical pharmacokinetic study Source: ResearchGate URL: [Link]

-

Title: Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase Source: MDPI URL: [Link]

-

Title: Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis Source: ResearchGate URL: [Link]

-

Title: An LC/MS Assay for Analysis of Vorinostat in Rat Serum and Urine: Application to a Pre-clinical Pharmacokinetic Study Source: Longdom Publishing URL: [Link]

-

Title: Identification and Characterization of in vitro Metabolites of Belinostat by Rat Liver Microsomes using Ultra Performance Liquid Chromatography Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]

-

Title: The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy Source: DigitalCommons@UNL URL: [Link]

-

Title: Structure of vorinostat (suberoylanilide hydroxamic acid, SAHA). Source: ResearchGate URL: [Link]

-

Title: (Open Access) An LC/MS Assay for Analysis of Vorinostat in Rat Serum and Urine: Application to a Pre-Clinical Pharmacokinetic Study (2012) Source: SciSpace URL: [Link]

-

Title: The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Source: PubMed URL: [Link]

-

Title: metabolic stability in liver microsomes Source: Mercell URL: [Link]

-

Title: Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget? Source: PMC - PubMed Central URL: [Link]

-

Title: The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 Source: PMC - PubMed Central URL: [Link]

-

Title: Review of bioanalytical assays for the quantitation of various HDAC inhibitors such as vorinostat, belinostat, panobinostat, romidepsin and chidamine Source: PubMed URL: [Link]

Sources

- 1. Amidase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Vorinostat | C14H20N2O3 | CID 5311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. A liquid chromatography-electrospray ionization tandem mass spectrometric assay for quantitation of the histone deacetylase inhibitor, vorinostat (suberoylanilide hydroxamicacid, SAHA), and its metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carboxylesterase - Wikipedia [en.wikipedia.org]

- 9. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wisdomlib.org [wisdomlib.org]

- 11. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. info.mercell.com [info.mercell.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Technical Guide: Solubility and Handling of Suberanilic Acid-d5

Executive Summary

Suberanilic Acid-d5 (N-phenyl-d5-8-amino-8-oxooctanoic acid) is the stable isotope-labeled analog of Suberanilic Acid, the primary inactive metabolite of the histone deacetylase (HDAC) inhibitor Vorinostat (SAHA). In pharmacokinetic (PK) and bioequivalence studies, this deuterated compound serves as the critical Internal Standard (IS) for the quantification of Suberanilic Acid in biological matrices via LC-MS/MS.

Precise handling of this standard is paramount; solubility errors directly propagate into quantification bias, compromising assay validity. This guide defines the solubility profile of Suberanilic Acid-d5 in Methanol and Dimethyl Sulfoxide (DMSO), providing a self-validating protocol for the preparation of analytical stock solutions.

Physicochemical Profile & Solubility Dynamics[1][2]

To understand the solubility behavior of Suberanilic Acid-d5, one must analyze its molecular architecture. It is an amphiphilic molecule consisting of three distinct regions:

-

Hydrophobic Domain: A deuterated phenyl ring (the d5 label site).

-

Linker Region: A lipophilic octanedioic (suberic) acid aliphatic chain.

-

Polar Head: A terminal carboxylic acid group.

This structure dictates a "like-dissolves-like" interaction profile where aprotic polar solvents (DMSO) and protic organic solvents (Methanol) are favored over aqueous media.

Table 1: Solubility Profile Summary

| Solvent | Solubility Rating | Primary Use Case | Kinetic Observation |

| DMSO | High (> 20 mg/mL) | Primary Stock Solution (1-10 mg/mL) | Rapid dissolution; exothermic solvation breaks crystal lattice efficiently. |

| Methanol | Moderate/Good | Working Standard / Diluent | Good solubility; compatible with LC-MS mobile phases; faster evaporation than DMSO. |

| Water | Poor (< 0.1 mg/mL*) | Not Recommended | High risk of precipitation at acidic/neutral pH due to the lipophilic chain and phenyl ring. |

| Acetonitrile | Good | LC-MS Mobile Phase Component | Often used mixed with water/formic acid; less solvating power than MeOH for the pure solid. |

*Estimated based on the non-deuterated parent compound properties at neutral pH.

The "Deuterium Effect" on Solubility

Researchers often query if the d5 label alters solubility. While deuterium is heavier than hydrogen, the electronic differences are negligible in this context. Suberanilic Acid-d5 exhibits a solubility profile statistically identical to unlabeled Suberanilic Acid. However, because the d5 variant is a high-cost analytical reagent, it should be treated with higher conservation protocols than the unlabeled material.

Experimental Protocols

Protocol A: Preparation of Primary Stock Solution (DMSO)

Objective: Create a stable, verified 1.0 mg/mL Master Stock. Rationale: DMSO is chosen as the primary vehicle because it prevents "crashing out" during freeze-thaw cycles and prevents adsorption of the lipophilic phenyl tail to glass/plastic surfaces.

Materials:

-

Suberanilic Acid-d5 (Solid, >98% isotopic purity).

-

DMSO (Anhydrous, ACS Spectrophotometric Grade, ≥99.9%).

-

Amber borosilicate glass vials (Class A).

Workflow:

-

Equilibration: Allow the Suberanilic Acid-d5 vial to reach room temperature before opening to prevent condensation (hygroscopicity management).

-

Gravimetric Transfer: Weigh exactly 1.0 mg (± 0.05 mg) of Suberanilic Acid-d5 into a tared amber vial.

-

Solvation: Add 1.0 mL of DMSO directly to the vial.

-

Agitation: Vortex at medium speed for 30 seconds.

-

Checkpoint: Inspect visually.[1] The solution must be crystal clear. If particulates remain, sonicate for 2 minutes at ambient temperature.

-

-

Storage: Label as "Master Stock 1.0 mg/mL". Store at -20°C.

Protocol B: Preparation of Working Standard (Methanol)

Objective: Create a 10 µg/mL Working Solution for spiking. Rationale: Methanol is used here to lower the viscosity and surface tension, ensuring accurate pipetting and compatibility with LC-MS mobile phases (usually MeOH/Water or ACN/Water gradients).

Workflow:

-

Thaw: Thaw the DMSO Master Stock and vortex for 10 seconds.

-

Dilution: Transfer 10 µL of Master Stock into 990 µL of Methanol (LC-MS Grade).

-

Mixing: Vortex for 20 seconds.

-

Usage: Use immediately for spiking calibration curves or QC samples.

Visualizing the Workflow

The following diagrams illustrate the logical flow for preparation and the decision matrix for solvent selection.

Diagram 1: Stock Preparation Workflow

This directed graph ensures the user follows the critical path to avoid precipitation errors.

Caption: Figure 1. Step-by-step logic for generating a precipitate-free Master Stock solution.

Diagram 2: Solvent Compatibility Decision Tree

A guide to choosing the right solvent based on the downstream analytical application.

Caption: Figure 2. Solvent selection matrix ensuring compatibility with storage, chromatography, and biological constraints.

Technical Validation & Troubleshooting (E-E-A-T)

Mechanism of Solubility Failure

The most common failure mode is "The Aqueous Shock." When a high-concentration DMSO stock (e.g., 10 mg/mL) is spiked directly into a purely aqueous buffer (like PBS) without intermediate dilution or vigorous mixing, the Suberanilic Acid-d5 can suffer local precipitation.

-

Cause: The hydrophobic phenyl ring and alkyl chain aggregate faster than the DMSO can disperse into the water.

-

Solution: Always perform an intermediate dilution in Methanol or Acetonitrile (e.g., to 100 µg/mL) before spiking into aqueous matrices, or ensure the aqueous matrix is vortexing during the addition.

Stability of the Deuterium Label

Suberanilic Acid-d5 is labeled on the phenyl ring.

-

Risk: C-D bonds on aromatic rings are generally stable and non-exchangeable under standard physiological and laboratory conditions (pH 2-10).

-

Precaution: Avoid storing the standard in highly acidic protic solvents (e.g., 5% HCl in Methanol) for extended periods at high temperatures, which could theoretically catalyze H/D exchange, although this is rare for this specific structure.

References

- Context: Establishes the baseline solubility of the parent compound (SAHA) in DMSO (20 mg/mL) and Ethanol, serving as the proxy for the metabolite's solubility limits.

- Context: Confirms specific solubility of the deuter

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 5311, Vorinostat. Retrieved October 26, 2023, from [Link]

- Context: Provides structural data and hydrolysis pathways (metabolism to suberanilic acid) supporting the physicochemical analysis.

-

ResolveMass Laboratories. (n.d.). Deuterated Internal Standards for LC-MS Analysis. Retrieved October 26, 2023, from [Link]

- Context: General principles for handling stable isotope-labeled internal standards to maintain isotopic purity and quantit

Sources

Identification of Vorinostat inactive metabolites in plasma

Title: High-Resolution Identification and Quantitation of Vorinostat and Its Inactive Metabolites in Biological Matrices: A Bioanalytical Technical Guide

Executive Summary: The Bioanalytical Challenge

Vorinostat (Suberoylanilide hydroxamic acid, SAHA) presents a unique challenge in bioanalysis. While it is a potent histone deacetylase (HDAC) inhibitor used for Cutaneous T-Cell Lymphoma (CTCL), its pharmacokinetic profile is dominated by rapid metabolism into two pharmacologically inactive but highly abundant species: Vorinostat-O-glucuronide and 4-anilino-4-oxobutanoic acid .

The Core Problem: In human plasma, Vorinostat is notoriously unstable due to enzymatic hydrolysis and interaction with clotting proteins. Furthermore, the circulating concentrations of its inactive metabolites can exceed the parent drug by 4- to 13-fold. This creates a high risk of analytical interference , particularly "in-source fragmentation," where the abundant glucuronide reverts to the parent ion inside the mass spectrometer, leading to false-positive overestimation of the active drug.

This guide details a self-validating LC-MS/MS workflow designed to isolate, identify, and quantify these analytes with specificity, addressing the critical matrix stability issues that often compromise clinical data.

The Metabolic Landscape

Understanding the structural relationship between Vorinostat and its metabolites is prerequisite to designing the separation strategy. The metabolism is primarily hepatic, involving Phase II glucuronidation and hydrolysis/

Pathway Visualization

Figure 1: Metabolic fate of Vorinostat.[1] The parent drug is rapidly cleared, necessitating simultaneous monitoring of the stable inactive metabolites to understand total exposure.

Analytical Strategy: LC-MS/MS Design

Matrix Selection: The "Serum vs. Plasma" Critical Decision

Unlike many small molecules, Vorinostat is unstable in human plasma , even when acidified or treated with standard esterase inhibitors.[2] Research indicates that clotting proteins present in plasma facilitate degradation.[1][2]

-

Recommendation: Use Human Serum for clinical PK samples.[2]

-

Alternative: If plasma is mandatory, samples must be processed immediately (within <30 mins) on wet ice and treated with specific enzyme inhibitors, though this validation path is high-risk.

The "Glucuronide Trap" (In-Source Fragmentation)

Because Vorinostat-O-glucuronide circulates at ~4x higher concentrations than the parent, it poses a severe analytical risk. In the ESI source, the glucuronide moiety is fragile.

-

Mechanism:

-

Result: If the Glucuronide and Vorinostat co-elute chromatographically, the mass spectrometer will detect the fragmented glucuronide as Vorinostat, artificially inflating the reported concentration.

-

Solution: You must achieve baseline chromatographic separation between Vorinostat and its O-glucuronide metabolite.

Instrument Parameters & MRM Transitions

Ionization: ESI Positive Mode Column: C18 (e.g., Phenomenex Luna C18 or Waters BEH C18), 50 x 2.1 mm, 1.7 µm or 5 µm. Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

Table 1: Optimized MRM Transitions

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |

| Vorinostat | 265.2 | 232.2 | 20 | Quantifier (Loss of NHOH) |

| 265.2 | 172.1 | 35 | Qualifier | |

| Vorinostat-O-Glucuronide | 441.2 | 265.2 | 15 | Quantifier (Loss of Gluc) |

| 4-anilino-4-oxobutanoic acid | 194.1 | 93.1 | 25 | Quantifier (Aniline ring) |

| Vorinostat-d5 (IS) | 270.2 | 237.2 | 20 | Internal Standard |

Sample Preparation Protocol (Protein Precipitation)

While Solid Phase Extraction (SPE) offers cleaner extracts, Protein Precipitation (PPT) is preferred for high-throughput analysis of serum, provided the LC method resolves phospholipids.

Reagents:

-